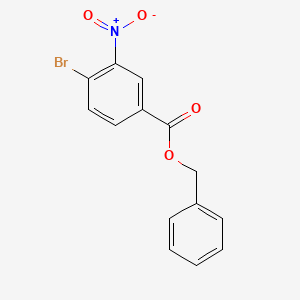

benzyl 4-bromo-3-nitrobenzoate

Description

Overview of the Structural Features and Synthetic Significance of Benzyl (B1604629) Esters in Organic Chemistry

Benzyl esters are a specific type of ester characterized by the attachment of a benzyl group (a benzene (B151609) ring attached to a CH₂ group) to the carboxyl oxygen. This structural feature imparts unique reactivity and utility. The formation of esters is a fundamental transformation in organic synthesis, and benzyl esters are particularly significant for several reasons. nih.gov

One of their most prominent roles is as a protecting group for carboxylic acids. The benzyl group can be introduced under relatively mild conditions and is stable to a wide range of reagents and reaction environments. Crucially, it can be selectively removed, often through catalytic hydrogenation (using H₂ gas and a palladium catalyst), to regenerate the carboxylic acid. youtube.com This stability and selective cleavage make benzyl esters invaluable in complex, multi-step syntheses. researchgate.net

The synthesis of benzyl esters can be achieved through several reliable methods. The most common is the Fischer-Speier esterification, which involves heating the parent carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst. libretexts.orgresearchgate.net This is a reversible equilibrium-driven process that often requires the removal of water to achieve high yields. libretexts.org Alternatively, benzyl esters can be formed by reacting a carboxylate salt with benzyl bromide or by using activating agents to facilitate the condensation of the carboxylic acid and benzyl alcohol. sigmaaldrich.com

Beyond their role as protecting groups, the ester functionality itself is a key component in numerous fine chemicals, polymers, and pharmaceutical agents. nih.gov

Table 1: Common Synthetic Routes to Benzyl Esters

| Reaction Name | Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid, Benzyl Alcohol | Strong Acid (e.g., H₂SO₄) | Equilibrium reaction; often requires removal of water. libretexts.orgtruman.edu |

| Williamson-type Synthesis | Carboxylate Salt, Benzyl Bromide | Base (to form carboxylate) | Good for substrates sensitive to strong acids. sigmaaldrich.com |

| Dehydrative Coupling | Carboxylic Acid, Benzyl Alcohol | Coupling Agents (e.g., DCC, TBTU) | Forms esters under mild conditions, avoids strong acids. researchgate.net |

| Cross Dehydrogenative Coupling | Aldehyde, Alkylbenzene | Copper(II) catalyst, TBHP | Direct formation from simpler precursors. youtube.com |

Role of Halogenated and Nitro-Substituted Aromatic Systems as Synthetic Building Blocks

Halogenated and nitro-substituted aromatic compounds are fundamental building blocks in organic chemistry due to the reactivity they confer upon the aromatic ring. bond.edu.augoogle.com The presence of a halogen (like bromine) and a nitro group (-NO₂) profoundly influences the electronic properties of the benzene ring, making it a versatile platform for further functionalization.

The nitro group is a powerful electron-withdrawing group, both through inductive and resonance effects. sigmaaldrich.com This electronic pull makes the aromatic ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the ortho and para positions relative to the nitro group. Furthermore, the nitro group itself can be readily transformed into other valuable functional groups; its reduction to an amine (-NH₂) is a particularly common and important transformation, providing a gateway to anilines, which are precursors to countless dyes, pharmaceuticals, and other complex molecules. truman.eduquora.com More recently, the direct use of the nitro group as a leaving group in transition-metal-catalyzed cross-coupling reactions has emerged as a powerful, atom-economical synthetic strategy. truman.educhegg.com

Halogens, such as bromine, also act as electron-withdrawing groups via induction but can donate electron density through resonance. They are excellent leaving groups in nucleophilic aromatic substitution, especially when activated by other electron-withdrawing groups like a nitro substituent. chegg.com Perhaps their most significant role in modern synthesis is as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). chegg.comchegg.com In these reactions, a palladium or other metal catalyst inserts into the carbon-bromine bond, initiating a catalytic cycle that allows for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net The ability to selectively functionalize a polyhalogenated ring is a key strategy in building complex molecular architectures. chegg.com

Contextualization of Benzyl 4-bromo-3-nitrobenzoate within Contemporary Synthetic Methodologies

Benzyl 4-bromo-3-nitrobenzoate is a molecule that strategically combines the functionalities discussed above. Its structure suggests it is a valuable intermediate for the synthesis of more complex, highly substituted aromatic compounds.

The synthesis of this compound would logically proceed via the esterification of 4-bromo-3-nitrobenzoic acid with benzyl alcohol. libretexts.orgsigmaaldrich.com The precursor acid, 4-bromo-3-nitrobenzoic acid, is itself prepared through electrophilic aromatic substitution reactions on a simpler benzene derivative, with the sequence of bromination and nitration being key to achieving the desired substitution pattern due to the directing effects of the substituents. quora.comquora.comlibretexts.org

Table 2: Plausible Synthesis of Benzyl 4-bromo-3-nitrobenzoate

| Step | Precursor | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Bromotoluene | HNO₃, H₂SO₄ | 4-Bromo-3-nitrotoluene | Electrophilic Nitration |

| 2 | 4-Bromo-3-nitrotoluene | KMnO₄ or other strong oxidant | 4-Bromo-3-nitrobenzoic acid | Oxidation |

| 3 | 4-Bromo-3-nitrobenzoic acid | Benzyl alcohol, H₂SO₄ (cat.) | Benzyl 4-bromo-3-nitrobenzoate | Fischer Esterification |

Once synthesized, benzyl 4-bromo-3-nitrobenzoate serves as a trifunctional building block. Each functional group offers a distinct site for subsequent, selective modification:

The benzyl ester can be deprotected via hydrogenolysis to reveal the carboxylic acid. youtube.com

The nitro group can be reduced to an amine, which can then be diazotized or used in amide bond formations.

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other organic fragments. chegg.com

The arrangement of these groups is also significant. The nitro and bromo groups are positioned to influence the regioselectivity of further reactions on the aromatic ring. This makes benzyl 4-bromo-3-nitrobenzoate a well-designed intermediate for the programmed synthesis of polysubstituted benzoids, which are common motifs in medicinal chemistry and materials science.

Table 3: Physicochemical Properties of Benzyl 4-bromo-3-nitrobenzoate and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

|---|---|---|---|---|

| Benzyl 4-bromo-3-nitrobenzoate | C₁₄H₁₀BrNO₄ | 336.14 | Not available (Predicted solid) | Not available (Predicted solid) |

| 4-Bromo-3-nitrobenzoic acid nih.gov | C₇H₄BrNO₄ | 246.01 | 200-202 | Solid |

| Benzyl 4-nitrobenzoate (B1230335) rsc.org | C₁₄H₁₁NO₄ | 257.24 | 84-85 | Faint yellow solid |

| Benzyl 3-nitrobenzoate rsc.org | C₁₄H₁₁NO₄ | 257.24 | Liquid | Faint yellow liquid |

Properties

IUPAC Name |

benzyl 4-bromo-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO4/c15-12-7-6-11(8-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSHDOQIXAJNPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 4 Bromo 3 Nitrobenzoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For benzyl (B1604629) 4-bromo-3-nitrobenzoate, the most logical disconnection is at the ester linkage (C-O bond). This bond cleavage reveals two primary precursors: 4-bromo-3-nitrobenzoic acid and benzyl alcohol .

This disconnection is strategic because the direct esterification of a carboxylic acid and an alcohol is a well-established and reliable transformation. The subsequent challenge lies in the efficient synthesis of the key intermediate, 4-bromo-3-nitrobenzoic acid. A further retrosynthetic step on this acid suggests two potential pathways for its synthesis, which are explored in the following sections. quora.comquora.com

Synthesis of Key Precursors: 4-Bromo-3-nitrobenzoic Acid Derivatives

The synthesis of the crucial intermediate, 4-bromo-3-nitrobenzoic acid, can be approached from two main starting points: a brominated benzoic acid scaffold or a nitrated benzoic acid precursor.

A common and effective route to 4-bromo-3-nitrobenzoic acid is the electrophilic nitration of 4-bromobenzoic acid. quora.comquora.com In this reaction, the starting material is treated with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The directing effects of the substituents on the benzene (B151609) ring are crucial for the success of this reaction. The carboxyl group (-COOH) is a deactivating, meta-directing group, while the bromine atom (-Br) is a deactivating, ortho-, para-directing group. youtube.com Given that the bromine is at position 4, its directing effect guides the incoming nitro group (-NO₂) to the ortho position (position 3), which is also meta to the carboxyl group. quora.comquora.com The deactivation of the ring by both substituents means that forcing conditions, such as heating, may be required to achieve a reasonable reaction rate. This regioselectivity makes the nitration of 4-bromobenzoic acid a clean method for obtaining the desired 3-nitro product. quora.comquora.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 4-Bromobenzoic Acid | HNO₃, H₂SO₄ | Heating | 4-Bromo-3-nitrobenzoic acid | Typically high |

Table 1: General conditions for the nitration of 4-bromobenzoic acid.

An alternative pathway to the key acid intermediate is the bromination of 3-nitrobenzoic acid. However, this route is considered less favorable. Both the nitro group (-NO₂) and the carboxyl group (-COOH) are strong deactivating, meta-directing groups. youtube.com When starting with 3-nitrobenzoic acid, both existing substituents direct incoming electrophiles to position 5. Brominating 3-nitrobenzoic acid would therefore yield 3-bromo-5-nitrobenzoic acid, not the required 4-bromo-3-nitrobenzoic acid. For this reason, the nitration of 4-bromobenzoic acid is the preferred synthetic route. quora.com

| Starting Material | Reagents | Conditions | Expected Major Product |

| 3-Nitrobenzoic Acid | Br₂, FeBr₃ | Heating | 3-Bromo-5-nitrobenzoic acid |

Table 2: Predicted outcome of the bromination of 3-nitrobenzoic acid.

Benzyl alcohol is the second key precursor required for the final esterification step. It is a common and widely available laboratory reagent, typically obtained from commercial suppliers. For the purpose of this synthesis, commercially procured benzyl alcohol of a suitable purity is generally sufficient.

Direct Esterification Approaches

With both precursors, 4-bromo-3-nitrobenzoic acid and benzyl alcohol, in hand, the final step is the formation of the ester bond.

The most common method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid (4-bromo-3-nitrobenzoic acid) and the alcohol (benzyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. usm.mygoogle.com

The reaction is an equilibrium process. To drive the reaction towards the product (the ester), the water formed as a byproduct is typically removed, often through azeotropic distillation using a Dean-Stark apparatus. The reaction mixture is generally heated to reflux in a suitable solvent, such as toluene, that forms an azeotrope with water. google.com Microwave-assisted synthesis has also emerged as a method to accelerate this type of esterification, potentially reducing reaction times and improving yields. usm.my

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 4-Bromo-3-nitrobenzoic acid | Benzyl Alcohol | H₂SO₄ (catalytic) | Reflux with water removal | Benzyl 4-bromo-3-nitrobenzoate |

Table 3: General protocol for the Fischer esterification to form the target compound.

Coupling Reagent-Mediated Esterification Protocols

A direct and widely employed method for the synthesis of benzyl 4-bromo-3-nitrobenzoate is the esterification of 4-bromo-3-nitrobenzoic acid with benzyl alcohol, facilitated by a coupling reagent. This approach activates the carboxylic acid, enabling nucleophilic attack by the benzyl alcohol. Common coupling reagents for this transformation include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

The reaction typically proceeds by the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with the carbodiimide. This intermediate is then readily attacked by benzyl alcohol to form the desired ester, benzyl 4-bromo-3-nitrobenzoate, and a urea (B33335) byproduct. The choice of solvent is crucial and is often an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to ensure the solubility of the reactants and to facilitate the reaction.

| Reagents | Role | Typical Conditions |

| 4-bromo-3-nitrobenzoic acid | Acid precursor | 1 equivalent |

| Benzyl alcohol | Alcohol precursor | 1-1.5 equivalents |

| DCC or EDC | Coupling reagent | 1-1.2 equivalents |

| DMAP | Catalyst | 0.1-0.2 equivalents |

| Dichloromethane (DCM) | Solvent | Room temperature, 2-12 h |

While this method is generally efficient, the removal of the urea byproduct can sometimes be challenging, potentially requiring chromatographic purification to obtain the pure product.

Transesterification Reactions Employing Benzyl Alcohol

Transesterification represents another potential route to benzyl 4-bromo-3-nitrobenzoate. This process would involve the reaction of a simpler alkyl ester of 4-bromo-3-nitrobenzoic acid, such as methyl 4-bromo-3-nitrobenzoate, with an excess of benzyl alcohol in the presence of an acid or base catalyst. innospk.com The methyl ester is a known compound and can be synthesized from the corresponding carboxylic acid. innospk.com

The reaction equilibrium is typically driven towards the product side by using a large excess of benzyl alcohol or by removing the lower-boiling alcohol byproduct (in this case, methanol) from the reaction mixture. Both acid catalysts, like sulfuric acid or p-toluenesulfonic acid, and base catalysts, such as sodium methoxide (B1231860) or titanium(IV) isopropoxide, can be employed.

| Reactants | Catalyst | Key Conditions | Potential Product |

| Methyl 4-bromo-3-nitrobenzoate | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Excess benzyl alcohol, heat, removal of methanol (B129727) | Benzyl 4-bromo-3-nitrobenzoate |

| Benzyl alcohol |

This method's viability is contingent on the relative reactivity of the starting ester and the stability of the desired product under the reaction conditions. The high boiling point of benzyl alcohol can be advantageous for driving the reaction to completion.

Alternative Synthetic Routes and Functional Group Interconversions

Beyond direct esterification, benzyl 4-bromo-3-nitrobenzoate can theoretically be synthesized through the modification of related aromatic structures. These alternative pathways may offer advantages in terms of starting material availability or to overcome challenges in other synthetic routes.

Transformations from Related Halogenated or Nitro-Substituted Benzoate (B1203000) Esters

Functional group interconversion provides a versatile approach to benzyl 4-bromo-3-nitrobenzoate. This could involve starting with a benzyl benzoate derivative that already possesses one of the required substituents (either the bromo or the nitro group) and then introducing the other. For instance, one could envision the nitration of benzyl 4-bromobenzoate (B14158574) or the bromination of benzyl 3-nitrobenzoate. The success of such an approach is highly dependent on the directing effects of the existing substituents on the aromatic ring.

Another possibility is the conversion of a different halide, for instance, benzyl 4-iodo-3-nitrobenzoate, to the corresponding bromo derivative through a halogen exchange reaction, though this is a less common transformation for aryl halides.

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Linkages

Modern synthetic chemistry offers powerful tools in the form of palladium-catalyzed cross-coupling reactions. A plausible, albeit more complex, route to benzyl 4-bromo-3-nitrobenzoate could involve a carbonylative coupling reaction. For example, a palladium catalyst could be used to couple an aryl halide (or triflate) with carbon monoxide and benzyl alcohol.

A relevant study has demonstrated the palladium-catalyzed carbonylative synthesis of various benzyl benzoates from aryl bromides, using benzyl formates as a source of both carbon monoxide and benzyl alcohol. researchgate.netepa.gov This methodology could potentially be adapted for the synthesis of benzyl 4-bromo-3-nitrobenzoate from a suitable di-halogenated nitro-aromatic precursor.

| Reactants | Catalyst/Reagents | Reaction Type | Potential Application |

| 1,4-dibromo-2-nitrobenzene | Pd catalyst, CO, Benzyl alcohol | Carbonylative cross-coupling | Synthesis of Benzyl 4-bromo-3-nitrobenzoate |

| 4-bromo-3-nitro-iodobenzene | Pd catalyst, CO, Benzyl alcohol | Carbonylative cross-coupling | Synthesis of Benzyl 4-bromo-3-nitrobenzoate |

The feasibility of this route would depend on the chemoselectivity of the palladium catalyst to differentiate between the two halogen atoms if a di-halogenated starting material is used.

Regioselective Functionalization Strategies

The synthesis of benzyl 4-bromo-3-nitrobenzoate can be strategically planned by considering the regioselective introduction of the nitro and bromo groups onto a benzyl benzoate backbone. The directing effects of the substituents play a critical role in determining the outcome of the reaction.

One potential pathway is the nitration of benzyl 4-bromobenzoate. The bromo group is an ortho-, para-director, while the benzoylcarbonyl group is a meta-director. In this case, the bromo group would direct the incoming nitro group to the positions ortho to it (positions 3 and 5), and the ester group would direct it to the meta position (position 3). Therefore, nitration of benzyl 4-bromobenzoate would be expected to yield the desired 3-nitro product with good regioselectivity. The nitration of methyl benzoate is a well-established reaction that regioselectively produces methyl 3-nitrobenzoate, providing a strong analogy for this approach. rsc.org

Alternatively, one could consider the bromination of benzyl 3-nitrobenzoate. The nitro group is a strong deactivating group and a meta-director. The ester group is also a meta-director. Therefore, both groups would direct the incoming bromo group to the 5-position. However, electrophilic aromatic bromination of a strongly deactivated ring can be challenging and may require harsh reaction conditions.

| Starting Material | Reaction | Directing Effects | Expected Major Product |

| Benzyl 4-bromobenzoate | Electrophilic Nitration (HNO₃/H₂SO₄) | -Br (o,p-director), -COOBn (m-director) | Benzyl 4-bromo-3-nitrobenzoate |

| Benzyl 3-nitrobenzoate | Electrophilic Bromination (Br₂/FeBr₃) | -NO₂ (m-director), -COOBn (m-director) | Benzyl 5-bromo-3-nitrobenzoate |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a primary tool for the elucidation of the molecular framework of benzyl (B1604629) 4-bromo-3-nitrobenzoate, offering precise information on the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of benzyl 4-bromo-3-nitrobenzoate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons of both the benzoate (B1203000) and benzyl moieties, as well as the methylene (B1212753) protons of the benzyl group.

The aromatic region of the spectrum is particularly informative. The protons on the 4-bromo-3-nitrobenzoate ring exhibit a characteristic splitting pattern. The proton ortho to the nitro group and meta to the bromo group is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group. The other aromatic protons will show coupling patterns (doublets and doublet of doublets) consistent with their positions on the substituted ring.

The protons of the benzyl group's phenyl ring typically appear as a multiplet in the range of 7.3-7.5 ppm. The two methylene protons (-CH₂-) of the benzyl group are chemically equivalent and appear as a singlet at approximately 5.4 ppm. rsc.org This downfield shift is attributed to the deshielding effect of the adjacent oxygen atom of the ester group.

Table 1: ¹H NMR Spectroscopic Data for Benzyl 4-bromo-3-nitrobenzoate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Benzoate Ring H | ~8.0-8.4 | m | - |

| Benzyl Ring H | ~7.3-7.5 | m | - |

| Methylene (-CH₂-) | ~5.4 | s | - |

Note: 'm' denotes a multiplet and 's' denotes a singlet. Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For benzyl 4-bromo-3-nitrobenzoate, distinct signals are observed for the carbonyl carbon of the ester, the aromatic carbons, and the methylene carbon.

The carbonyl carbon (C=O) of the ester group is characteristically found in the downfield region of the spectrum, typically around 164-165 ppm. rsc.org The carbon atom attached to the bromine (C-Br) and the one attached to the nitro group (C-NO₂) on the benzoate ring will have their chemical shifts significantly influenced by these substituents. Aromatic carbons of the benzyl ring will appear in the typical range of ~128-135 ppm. rsc.org The methylene carbon (-CH₂-) of the benzyl group is expected to resonate at approximately 67-68 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzyl 4-bromo-3-nitrobenzoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~164-165 |

| Aromatic C-NO₂ | - |

| Aromatic C-Br | - |

| Aromatic CH (Benzoate) | - |

| Aromatic C (ipso, Benzyl) | ~135 |

| Aromatic CH (Benzyl) | ~128 |

| Methylene (-CH₂-) | ~67-68 |

Note: Specific assignments for the substituted benzoate ring require more detailed 2D NMR data. The values are based on typical ranges for similar structures. rsc.orgchemicalbook.com

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Quaternary Carbon Assignment

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For benzyl 4-bromo-3-nitrobenzoate, COSY spectra would show correlations between the coupled aromatic protons on the benzoate ring and also among the protons on the benzyl ring, helping to delineate their specific positions. oxinst.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the methylene proton singlet would correlate with the methylene carbon signal. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, HMBC would show correlations from the methylene protons to the carbonyl carbon and the ipso-carbon of the benzyl ring, confirming the ester linkage. It would also help in assigning the quaternary carbons in the benzoate ring by showing correlations to the neighboring protons. ugm.ac.id

Quantitative NMR Spectroscopy for Purity and Yield Determination

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. nih.gov By using a certified internal standard of known purity and concentration, the absolute purity of benzyl 4-bromo-3-nitrobenzoate can be accurately determined. bipm.orgnih.gov

The method relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For a purity assay, a known mass of the sample is mixed with a known mass of an internal standard (e.g., maleic anhydride, dimethyl sulfone, or a certified benzyl benzoate standard). britiscientific.comsigmaaldrich.com The ¹H NMR spectrum of this mixture is then recorded. By comparing the integral of a well-resolved signal from the analyte with a signal from the internal standard, the purity of the analyte can be calculated with high precision and accuracy, traceable to the International System of Units (SI). bipm.org This technique is particularly valuable for certifying chemical standards. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrations of Nitro, Bromo, and Ester Moieties

The FT-IR spectrum of benzyl 4-bromo-3-nitrobenzoate displays characteristic absorption bands that confirm the presence of its key functional groups.

Nitro Group (-NO₂): The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.netnist.gov These are some of the most recognizable peaks in the spectrum.

Ester Group (-COOR): The ester functionality is identified by a strong carbonyl (C=O) stretching band, which for an aromatic ester like this, appears at a high frequency, typically around 1720-1740 cm⁻¹. Additionally, two C-O stretching vibrations are expected: one for the C(=O)-O bond and another for the O-CH₂ bond, usually found in the 1100-1300 cm⁻¹ region.

Bromo Group (C-Br): The carbon-bromine stretching vibration is typically found in the fingerprint region of the spectrum, at lower wavenumbers, usually between 500-680 cm⁻¹. Its identification can sometimes be complicated by the presence of other absorptions in this region.

Aromatic Ring (C=C and C-H): The presence of the aromatic rings is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can also provide information about the substitution pattern of the aromatic rings.

Table 3: Characteristic FT-IR Absorption Bands for Benzyl 4-bromo-3-nitrobenzoate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Ester (C=O) | Stretch | 1720 - 1740 | Strong |

| Ester (C-O) | Stretch | 1100 - 1300 | Medium-Strong |

| Aromatic (C-H) | Stretch | > 3000 | Medium |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |

| Alkane (C-H) | Stretch (in -CH₂-) | 2850 - 2960 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of benzyl 4-bromo-3-nitrobenzoate (C₁₄H₁₀BrNO₄) and for elucidating its fragmentation patterns under ionization. The calculated exact mass of the neutral molecule is 334.9847 Da.

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺, with a high mass-to-charge ratio (m/z). For benzyl 4-bromo-3-nitrobenzoate, the protonated molecule would be observed at m/z 335.9925.

Under collision-induced dissociation (CID) in an ESI-MS/MS experiment, the protonated molecule undergoes predictable fragmentation. The most labile bond is the benzylic C-O bond. nih.govrsc.org Cleavage of this bond is expected to be a dominant fragmentation pathway.

Key fragmentation pathways include:

Loss of Benzyl Alcohol: A neutral loss of benzyl alcohol (108.0575 Da) can occur, leading to the formation of the 4-bromo-3-nitrobenzoyl cation at m/z 227.9291.

Formation of the Tropylium (B1234903) Ion: Cleavage of the ester bond can generate the highly stable benzyl cation, which rearranges to the tropylium ion at m/z 91.0548. This is a very common and characteristic fragment for benzyl-containing compounds. miamioh.edunih.gov

Formation of the Benzoate Anion: In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, and fragmentation would readily produce the 4-bromo-3-nitrobenzoate anion at m/z 243.9200.

Table 2: Predicted ESI-MS Fragmentation Data for Benzyl 4-bromo-3-nitrobenzoate

| m/z (Positive Mode) | Ion Formula | Description |

|---|---|---|

| 335.9925 | [C₁₄H₁₁BrNO₄]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 227.9291 | [C₇H₃BrNO₃]⁺ | Loss of benzyl alcohol |

GC-MS is a powerful technique for assessing the purity of benzyl 4-bromo-3-nitrobenzoate and identifying any volatile impurities. The electron ionization (EI) used in GC-MS is a higher-energy technique than ESI, leading to more extensive fragmentation.

The EI mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z 335 and 337 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. researchgate.net

Common fragmentation patterns for aromatic nitro compounds in EI-MS include the loss of NO₂ (46 Da), O (16 Da), and NO (30 Da). nih.govyoutube.com For esters, cleavage adjacent to the carbonyl group is common. libretexts.org

Key expected fragments in the EI-MS spectrum include:

m/z 335/337: The molecular ion [C₁₄H₁₀BrNO₄]⁺˙.

m/z 244/246: [C₇H₃BrNO₂]⁺, resulting from the loss of the benzyloxy radical (˙OCH₂C₆H₅).

m/z 228/230: [C₇H₃BrNO₂]⁺, corresponding to the 4-bromo-3-nitrobenzoyl cation, formed by cleavage of the C-O bond.

m/z 91: The tropylium ion [C₇H₇]⁺, which is often the base peak for benzyl esters. whitman.edu

m/z 77: The phenyl cation [C₆H₅]⁺, from the benzyl group.

m/z 182/184: [C₆H₃Br]⁺˙, loss of the nitro group and the carboxylate group.

Table 3: Predicted GC-MS Fragmentation Data for Benzyl 4-bromo-3-nitrobenzoate

| m/z | Ion Description |

|---|---|

| 335/337 | Molecular Ion (M⁺˙) |

| 228/230 | 4-bromo-3-nitrobenzoyl cation |

| 182/184 | Fragment from loss of NO₂ and CO₂ |

| 91 | Tropylium ion (often base peak) |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. As of this writing, a solved crystal structure for benzyl 4-bromo-3-nitrobenzoate has not been deposited in major crystallographic databases. However, the expected structural parameters can be inferred from the known structures of closely related molecules.

The unit cell parameters (the lengths of the cell edges a, b, c and the angles α, β, γ) and the space group describe the size, shape, and symmetry of the repeating unit in the crystal lattice. This data can only be determined through single-crystal X-ray diffraction experiments and is therefore not available for this compound. Molecules of this nature, possessing both polar (nitro, ester) and non-polar (aromatic rings) groups, often crystallize in common centrosymmetric space groups such as P2₁/c or P-1.

While experimental values are absent, a detailed analysis of expected bond parameters provides insight into the molecular geometry. The geometry of the 4-bromo-3-nitrobenzoate portion is dictated by the electronic effects of its substituents. The electron-withdrawing nitro and bromo groups influence the aromatic ring's bond lengths and the ester linkage.

Table 4: Expected Molecular Geometry Parameters for Benzyl 4-bromo-3-nitrobenzoate

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | O-CH₂ (ester) | ~1.46 Å |

| Bond Length | C-Br (aromatic) | ~1.90 Å |

| Bond Length | C-N (aromatic) | ~1.48 Å |

| Bond Angle | O=C-O (ester) | ~124° |

| Bond Angle | C-O-CH₂ (ester) | ~116° |

| Bond Angle | C-C-Br (aromatic) | ~119° |

| Bond Angle | C-C-N (aromatic) | ~121° |

Conformational Analysis of the Benzyl Ester and Aromatic Core

The conformation of benzyl 4-bromo-3-nitrobenzoate is primarily determined by the rotational freedom around the ester linkage and the benzylic C-O bond. The nitro- and bromo-substituted phenyl ring is expected to be essentially planar. The ester group itself introduces a degree of conformational flexibility. The dihedral angle between the plane of the aromatic ring and the plane of the carboxylate group is a key parameter. In the closely related structure of 4-bromo-3-nitrobenzoic acid, this dihedral angle is minimal, indicating a high degree of planarity. nih.gov For the benzyl ester, a similar near-planar arrangement between the phenyl ring and the ester group is anticipated to maximize electronic conjugation.

Hydrogen Bonding Networks and Crystal Packing Motifs (e.g., C-H⋯O, π-π stacking interactions)

The solid-state assembly of benzyl 4-bromo-3-nitrobenzoate is governed by a variety of weak intermolecular interactions, which collectively determine the crystal packing. Based on the functional groups present, several key motifs can be predicted.

C-H⋯O Hydrogen Bonds: In the absence of strong hydrogen bond donors like O-H or N-H, the weaker C-H⋯O hydrogen bonds are expected to play a significant role in the crystal packing. The aromatic protons of both the benzoate and benzyl rings, as well as the methylene protons of the benzyl group, can act as donors. The oxygen atoms of the nitro group and the carbonyl oxygen of the ester are potent acceptors. In the crystal structure of 4-bromo-3-nitrobenzoic acid, reorganized, weak C–H⋯O interactions are explicitly noted as being crucial to the crystal packing. nih.gov It is highly probable that similar interactions will be a defining feature in the crystal lattice of its benzyl ester derivative, linking molecules into extended networks.

π-π Stacking Interactions: The presence of two aromatic rings in benzyl 4-bromo-3-nitrobenzoate makes π-π stacking interactions a highly probable and significant contributor to the crystal packing. These interactions can occur between the bromo-nitro-substituted phenyl rings of adjacent molecules, the benzyl rings of neighboring molecules, or even between the benzoate and benzyl rings of different molecules. The geometry of these interactions can vary, ranging from face-to-face to offset or edge-to-face arrangements, depending on the electrostatic and steric demands of the substituents. The electron-withdrawing nitro group on the benzoate ring will influence its quadrupole moment, which in turn will affect the preferred stacking geometry.

The interplay of these C-H⋯O hydrogen bonds and π-π stacking interactions would likely lead to a dense and stable three-dimensional supramolecular architecture. The specifics of these interactions, including donor-acceptor distances and angles, would require experimental determination through single-crystal X-ray diffraction.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Aromatic Halide (Bromine)

The bromine atom attached to the phenyl ring is a key site for synthetic modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions on the Bromine-Substituted Phenyl Ring

The bromine atom of benzyl (B1604629) 4-bromo-3-nitrobenzoate can be displaced by strong nucleophiles. This reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism, which is facilitated by the presence of the electron-withdrawing nitro group. stackexchange.comyoutube.com A notable example is the reaction with thiocyanate (B1210189) salts, such as potassium or sodium thiocyanate. In this transformation, the thiocyanate ion attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. youtube.com The subsequent departure of the bromide ion yields benzyl 4-isothiocyanato-3-nitrobenzoate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA) to facilitate the dissolution of the reactants and stabilize the charged intermediate. lookchem.com

The efficiency of this substitution is significantly enhanced by the nitro group, which is positioned ortho to the bromine atom. This positioning allows for the delocalization and stabilization of the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. stackexchange.comyoutube.com

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) for C-C Bond Formation

The carbon-bromine bond in benzyl 4-bromo-3-nitrobenzoate is also amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govrsc.org For instance, reacting benzyl 4-bromo-3-nitrobenzoate with an arylboronic acid can yield a biaryl derivative. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tailored to optimize the yield and accommodate a wide range of functional groups. nih.govnih.gov

Heck Reaction: The Heck reaction provides a means to couple benzyl 4-bromo-3-nitrobenzoate with an alkene. organic-chemistry.orglibretexts.org This palladium-catalyzed process typically requires a base and is effective for forming substituted alkenes. organic-chemistry.orgresearchgate.net The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by the insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the product. libretexts.org The presence of the nitro group can influence the reaction's efficiency and regioselectivity. researchgate.net

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction couples benzyl 4-bromo-3-nitrobenzoate with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orglibretexts.orgnih.gov The reaction is highly versatile and can be conducted under mild conditions. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a palladium catalytic cycle similar to the Suzuki and Heck reactions, with the copper co-catalyst facilitating the formation of a copper acetylide intermediate. libretexts.org

Table 1: Overview of Cross-Coupling Reactions for Benzyl 4-bromo-3-nitrobenzoate

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Forms biaryl compounds; tolerant of various functional groups. libretexts.orgnih.gov |

| Heck | Alkenes | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Forms substituted alkenes; often proceeds with high stereoselectivity. organic-chemistry.orglibretexts.org |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base (e.g., an amine) | Synthesizes aryl alkynes; typically runs under mild conditions. wikipedia.orglibretexts.org |

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and also serves as a functional group that can be chemically transformed.

Reduction of the Nitro Group to Amine Functionality

The nitro group of benzyl 4-bromo-3-nitrobenzoate can be readily reduced to an amino group, yielding benzyl 3-amino-4-bromobenzoate. This transformation is a crucial step in many synthetic pathways as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Several methods are available for this reduction:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. masterorganicchemistry.com It is generally a clean and efficient method.

Metal-Acid Systems: A common and effective approach is the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or trichlorosilane (B8805176) in the presence of a base can also be employed for the selective reduction of the nitro group. google.com

The resulting amine is a versatile intermediate for further functionalization, such as diazotization followed by substitution, or acylation reactions.

Role of the Nitro Group in Activating the Aromatic Ring for Nucleophilic Attack

The nitro group plays a critical role in activating the aromatic ring towards nucleophilic aromatic substitution. nih.gov Its strong electron-withdrawing nature, through both inductive (-I) and resonance (-M) effects, decreases the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. stackexchange.comyoutube.com

In the case of benzyl 4-bromo-3-nitrobenzoate, the nitro group is positioned ortho to the bromine atom. This arrangement is particularly effective in stabilizing the negatively charged Meisenheimer complex formed during nucleophilic attack at the carbon bearing the bromine. stackexchange.comyoutube.com The negative charge can be delocalized onto the nitro group through resonance, which significantly lowers the energy of the intermediate and, consequently, the activation energy for the substitution reaction. stackexchange.comnih.gov This activating effect is most pronounced when the nitro group is at the ortho or para position relative to the leaving group. stackexchange.comyoutube.com

Reactivity of the Ester Moiety

The benzyl ester group in benzyl 4-bromo-3-nitrobenzoate can undergo reactions typical of esters, most notably hydrolysis.

Hydrolysis of the ester bond will yield 4-bromo-3-nitrobenzoic acid and benzyl alcohol. quora.comquora.com This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521), results in the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is an irreversible process as the resulting carboxylate anion is deprotonated under the basic conditions.

The rate of hydrolysis can be influenced by the electronic effects of the substituents on the aromatic ring. semanticscholar.org The electron-withdrawing nitro group can affect the electrophilicity of the carbonyl carbon, potentially influencing the rate of hydrolysis. semanticscholar.org Additionally, the benzyl ester can be cleaved under specific conditions, such as hydrogenolysis, which would also result in the formation of 4-bromo-3-nitrobenzoic acid.

Hydrolysis of the Benzyl Ester: Acidic and Basic Conditions

The cleavage of the ester bond in benzyl 4-bromo-3-nitrobenzoate can be achieved under both acidic and basic conditions, yielding 4-bromo-3-nitrobenzoic acid and benzyl alcohol.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of benzyl alcohol regenerates the acid catalyst and produces 4-bromo-3-nitrobenzoic acid. The reaction is reversible and typically requires elevated temperatures to proceed at a practical rate.

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydrolysis is irreversible and is often referred to as saponification. libretexts.org The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the benzyl alcoholate, a better leaving group than the hydroxide ion. The resulting 4-bromo-3-nitrobenzoic acid is then deprotonated by the base to form the corresponding carboxylate salt. libretexts.org The reaction is driven to completion by this final acid-base step. libretexts.org The presence of the electron-withdrawing nitro and bromo groups on the benzene (B151609) ring increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack compared to unsubstituted benzyl benzoate (B1203000).

Transesterification Reactions with Different Alcohols

Transesterification involves the conversion of benzyl 4-bromo-3-nitrobenzoate into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process. libretexts.org

To drive the reaction towards the desired product, Le Chatelier's principle is applied, typically by using the reactant alcohol as the solvent to ensure it is in large excess. libretexts.org The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Acid-Catalyzed Transesterification: The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol.

Base-Catalyzed Transesterification: An alkoxide from the new alcohol, generated by the base, serves as the nucleophile. libretexts.org

For example, reacting benzyl 4-bromo-3-nitrobenzoate with methanol (B129727) would yield methyl 4-bromo-3-nitrobenzoate and benzyl alcohol. The efficiency of the reaction can be influenced by the steric hindrance and nucleophilicity of the incoming alcohol.

Reduction of the Ester Group to Alcohol or Aldehyde

The ester group of benzyl 4-bromo-3-nitrobenzoate can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions. libretexts.org

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to a primary alcohol. libretexts.orgdoubtnut.com The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org In this case, the products would be (4-bromo-3-nitrophenyl)methanol (B3031108) and benzyl alcohol. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. libretexts.org

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required, such as diisobutylaluminum hydride (DIBAL-H). libretexts.orgkoreascience.kr This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent the over-reduction of the resulting aldehyde. libretexts.orgkoreascience.kr The use of DIBAL-H on benzyl 4-bromo-3-nitrobenzoate would yield 4-bromo-3-nitrobenzaldehyde. Studies on substituted benzoates have shown that esters with electron-withdrawing groups are readily reduced to their corresponding aldehydes using such methods. koreascience.kr

Table 1: Reduction of Benzyl 4-bromo-3-nitrobenzoate

| Reagent | Conditions | Product(s) | Outcome |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Standard | (4-bromo-3-nitrophenyl)methanol, Benzyl alcohol | Full reduction to alcohols libretexts.orgdoubtnut.com |

Rearrangement Reactions and Transformations Induced by Specific Reagents

While the classic Fries rearrangement is characteristic of aryl esters and not benzyl esters, the aromatic ring of benzyl 4-bromo-3-nitrobenzoate is susceptible to other transformations, primarily electrophilic aromatic substitution. rsc.orgrsc.org The directing effects of the existing substituents are crucial in determining the outcome of such reactions.

The nitro group (-NO₂) is a powerful deactivating group and a meta-director. brainly.com The bromo group (-Br) is also deactivating but directs incoming electrophiles to the ortho and para positions. youtube.com In this molecule, the positions ortho and para to the bromine are either occupied (position 1) or meta to the nitro group (position 5), and sterically hindered (position 5). The position ortho to the bromine (position 3) is occupied by the nitro group. Therefore, further electrophilic substitution on the 4-bromo-3-nitrobenzoyl moiety is generally difficult and would require harsh conditions.

Transformations targeting the benzyl portion of the ester are also possible, such as hydrogenolysis of the benzyl C-O bond, which would typically occur under catalytic hydrogenation conditions.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics of reactions involving benzyl 4-bromo-3-nitrobenzoate, particularly hydrolysis, are significantly influenced by the electronic properties of the substituents on the aromatic ring.

Studies on the hydrolysis of similarly substituted esters, like para-substituted nitrophenyl benzoates, have utilized Hammett plots to quantify the effect of substituents on reaction rates. semanticscholar.org The Hammett equation (log(k/k₀) = σρ) relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted parent compound.

σ (Sigma): The substituent constant, which is positive for electron-withdrawing groups. Both the -Br and -NO₂ groups have positive σ values, indicating they withdraw electron density from the reaction center.

ρ (Rho): The reaction constant, which reflects the sensitivity of the reaction to substituent effects. For ester hydrolysis, the ρ value is positive, indicating that the reaction is accelerated by electron-withdrawing groups.

The strong electron-withdrawing nature of the nitro group (σ_meta = +0.71) and the moderate withdrawing effect of the bromo group (σ_para = +0.23) would lead to a significantly faster rate of hydrolysis for benzyl 4-bromo-3-nitrobenzoate compared to unsubstituted benzyl benzoate. This is because these groups stabilize the negatively charged transition state formed during nucleophilic attack. semanticscholar.org

Thermodynamically, the saponification reaction is highly favorable due to the irreversible formation of the stable carboxylate anion. libretexts.org Transesterification reactions, being equilibrium-controlled, have a change in Gibbs free energy close to zero, necessitating manipulation of reaction conditions to favor product formation. libretexts.org

Table 2: Compound Names

| Compound Name |

|---|

| (4-bromo-3-nitrophenyl)methanol |

| 4-bromo-3-nitrobenzaldehyde |

| 4-bromo-3-nitrobenzoic acid |

| Benzyl 4-bromo-3-nitrobenzoate |

| Benzyl alcohol |

| Benzyl benzoate |

| Diisobutylaluminum hydride (DIBAL-H) |

| Lithium aluminum hydride (LiAlH₄) |

| Methanol |

| Methyl 4-bromo-3-nitrobenzoate |

Derivatization and Synthetic Utility As a Key Building Block

Synthesis of Analogues via Modification of the Benzyl (B1604629) Moiety

While the benzyl group in benzyl 4-bromo-3-nitrobenzoate primarily serves as a protecting group for the carboxylic acid, its modification prior to cleavage can lead to the synthesis of diverse analogues. The benzyl group can be subjected to various transformations, although this is a less common strategy compared to modifications at the aromatic ring. For instance, catalytic hydrogenation, a typical method for benzyl ether cleavage, can be employed to deprotect the carboxylic acid, yielding 4-bromo-3-nitrobenzoic acid and toluene. organic-chemistry.org In contexts where other functional groups are sensitive to hydrogenation, alternative deprotection methods like strong acid cleavage or oxidation to the benzoate (B1203000) followed by hydrolysis can be utilized. organic-chemistry.org

Furthermore, the principles of benzylic functionalization can be applied. For example, benzylic bromination followed by nucleophilic substitution could introduce a variety of functional groups onto the benzyl moiety, although this is not a widely documented application for this specific compound. The true value of the benzyl group in this context is its reliable cleavage under specific conditions, allowing for the unmasking of the carboxylic acid at a desired stage of a synthetic sequence.

A variety of substituted benzyl ethers are known to enable more specific and high-yielding deprotection methods. For instance, a p-methoxybenzyl ether can be cleaved using single electron oxidants due to the stabilizing effect of the methoxy (B1213986) group. organic-chemistry.org Similarly, a 2-nitrobenzyl group can serve as a photoremovable protecting group, ideal for biochemical applications where chemical removal is not feasible. organic-chemistry.org

Functionalization at the Nitro Group: Formation of Amines, Amides, and Heterocycles

The nitro group is a key reactive handle on the benzyl 4-bromo-3-nitrobenzoate scaffold, offering a gateway to a multitude of nitrogen-containing functionalities.

The reduction of the nitro group to an amine is a fundamental transformation, yielding benzyl 4-bromo-3-aminobenzoate. This reaction can be achieved using various reducing agents, with a high degree of chemoselectivity. For instance, systems like sodium borohydride (B1222165) in the presence of transition metal complexes such as Ni(PPh3)4 can selectively reduce the nitro group without affecting other functionalities like the ester or the bromo substituent. jsynthchem.com Other methods, including the use of trichlorosilane (B8805176) with an organic base, also provide a chemoselective reduction of nitro groups to amines. google.com This transformation is critical as aromatic amines are essential precursors for many dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com

The resulting 3-amino derivative is a versatile intermediate in its own right. The newly formed amino group can be readily acylated to form a wide range of amides. This is typically achieved by reacting the amine with acyl chlorides or anhydrides under basic conditions. This straightforward conversion allows for the introduction of a vast array of side chains, significantly diversifying the molecular scaffold.

Furthermore, the juxtaposition of the amino and bromo groups on the aromatic ring opens up pathways for the synthesis of various heterocyclic systems. For example, through intramolecular cyclization reactions, often mediated by a palladium or copper catalyst, it is possible to construct fused ring systems. The specific nature of the heterocycle formed depends on the reaction conditions and the nature of any additional reagents used.

| Transformation | Reagents/Conditions | Product |

| Nitro Reduction | NaBH4 / Ni(PPh3)4 | Benzyl 4-bromo-3-aminobenzoate |

| Amide Formation | Acyl chloride, base | Benzyl 4-bromo-3-(acylamino)benzoate |

| Heterocycle Formation | Pd or Cu catalyst, heat | Fused heterocyclic systems |

Strategic Derivatization at the Bromo Position for Scaffold Diversification

The bromo substituent at the 4-position of the benzyl 4-bromo-3-nitrobenzoate ring is a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This allows for significant diversification of the molecular scaffold.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-Br position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used to synthesize biaryl compounds and has a high tolerance for various functional groups. wikipedia.orgnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is highly stereoselective, typically affording the trans-alkene. organic-chemistry.orgyoutube.com The mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgresearchgate.net It is a crucial method for the synthesis of arylalkynes, which are important structural motifs in many natural products and functional materials. nih.gov

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | Biaryl |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Arylalkyne |

The bromo substituent can also be replaced by various heteroatoms, further expanding the synthetic possibilities.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.org It is a powerful method for the synthesis of aryl amines and has largely replaced harsher traditional methods. wikipedia.org

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. wikipedia.org For instance, reacting the aryl bromide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base yields an aryl ether. wikipedia.orgmdpi.com Similarly, coupling with amines or thiols produces aryl amines or aryl thioethers, respectively. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern modifications with soluble copper catalysts and various ligands have made the reaction more versatile. wikipedia.orgnih.gov

| Reaction | Nucleophile | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | Aryl amine |

| Ullmann Condensation | Alcohol/Phenol | Cu catalyst, base | Aryl ether |

| Ullmann Condensation | Amine | Cu catalyst, base | Aryl amine |

| Ullmann Condensation | Thiol | Cu catalyst, base | Aryl thioether |

Utility in Multi-Step Organic Synthesis as an Intermediate for Complex Molecular Architectures

The ability to selectively and sequentially modify the different functional groups of benzyl 4-bromo-3-nitrobenzoate makes it an invaluable intermediate in multi-step organic synthesis. libretexts.org By carefully choosing the order of reactions, chemists can construct complex molecules with a high degree of control over the final structure. For example, one could first perform a Suzuki coupling at the bromo position, then reduce the nitro group and acylate the resulting amine, and finally cleave the benzyl ester to reveal the carboxylic acid. This stepwise approach allows for the introduction of diverse functionalities and the construction of elaborate molecular frameworks that would be difficult to access through other means. The parent compound, 4-bromo-3-nitrobenzoic acid, and its derivatives are key starting materials in the synthesis of various complex organic molecules. quora.comquora.comsigmaaldrich.comsigmaaldrich.comnih.gov

Applications as a Protecting Group in Specific Synthetic Contexts

The benzyl group in benzyl 4-bromo-3-nitrobenzoate functions as a protecting group for the carboxylic acid. mpg.de This is particularly useful in syntheses where the carboxylic acid functionality would interfere with reactions intended for other parts of the molecule. The benzyl group is stable to a wide range of reaction conditions, yet it can be selectively removed when needed. organic-chemistry.orgacs.org

The most common method for deprotection is catalytic hydrogenation, which cleaves the benzyl group to afford the free carboxylic acid and toluene. organic-chemistry.org This method is clean and efficient. In cases where other functional groups in the molecule are sensitive to hydrogenation, alternative deprotection strategies can be employed. These include cleavage with strong acids or a two-step process involving oxidation of the benzyl group to a benzoate followed by hydrolysis. organic-chemistry.org The ability to selectively deprotect the carboxylic acid under specific conditions is a key advantage of using the benzyl ester in multi-step synthesis.

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure and optimized geometry of molecules. For benzyl (B1604629) 4-bromo-3-nitrobenzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net The optimized structure would likely show the nitro group twisted out of the plane of the benzene (B151609) ring due to steric hindrance with the adjacent bromine atom, a common feature in similarly substituted nitrobenzenes. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net

For benzyl 4-bromo-3-nitrobenzoate, the HOMO is expected to be localized primarily on the benzyl and benzoate (B1203000) portions, while the LUMO would be concentrated on the nitrobenzene (B124822) ring, particularly on the nitro group, which is a strong electron-withdrawing group. This distribution makes the aromatic ring susceptible to nucleophilic attack. The energy of the LUMO is a particularly important descriptor for predicting the reactivity of nitroaromatic compounds. nih.gov A lower LUMO energy correlates with higher reactivity towards nucleophiles and reducing agents. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Properties for Benzyl 4-bromo-3-nitrobenzoate (Note: These are representative values based on similar compounds and are for illustrative purposes.)

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -2.8 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. nih.gov |

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. researchgate.net |

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

For benzyl 4-bromo-3-nitrobenzoate, the EPS map would show negative potential (typically colored red) around the oxygen atoms of the nitro and ester groups, indicating regions prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the benzyl group and near the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing nitro group, highlighting sites for nucleophilic attack. researchgate.net

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. rsc.org By calculating the harmonic frequencies corresponding to the fundamental vibrational modes, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data due to the neglect of anharmonicity and other model limitations.

For benzyl 4-bromo-3-nitrobenzoate, key predicted vibrational modes would include:

C=O stretching of the ester group (typically ~1720-1740 cm⁻¹).

Asymmetric and symmetric NO₂ stretching of the nitro group (~1530-1560 cm⁻¹ and ~1345-1365 cm⁻¹, respectively).

C-Br stretching (~500-600 cm⁻¹).

Aromatic C-H and C=C stretching modes.

Comparing these calculated spectra with experimentally obtained Fourier-transform infrared (FTIR) or Raman spectra helps to confirm the molecular structure and assign experimental bands to specific vibrational modes. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations can explore the conformational landscape of flexible molecules like benzyl 4-bromo-3-nitrobenzoate, particularly the rotation around the ester linkage and the benzyl C-O bond.

By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal preferred conformations and the dynamics of conformational changes. It also provides insights into intermolecular interactions, such as hydrogen bonding (if applicable with the solvent) and π-π stacking interactions between aromatic rings in condensed phases. These simulations are valuable for understanding how the molecule behaves in a realistic chemical environment.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms. For benzyl 4-bromo-3-nitrobenzoate, a key reaction is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. The nitro group ortho to the bromine atom strongly activates the ring for this type of reaction.

DFT calculations can be used to model the entire reaction pathway. This involves:

Locating the transition state (TS): The highest energy point along the reaction coordinate. For an SNAr reaction, this would be the Meisenheimer complex intermediate. chegg.com

Calculating the activation energy: The energy difference between the reactants and the transition state, which determines the reaction rate.

Confirming the TS: Through frequency calculations, a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Such studies can explain the regioselectivity and efficiency of synthetic transformations involving this compound.

QSAR (Quantitative Structure-Activity Relationship) Studies Focusing on Reactivity and Synthetic Efficiency (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and a particular property, such as reactivity. mdpi.com For a series of substituted nitrobenzoates, a QSAR study could be developed to predict their synthetic efficiency or reaction rates in a specific transformation.

The model would use calculated molecular descriptors as independent variables. For predicting reactivity in nucleophilic substitution or reduction reactions, key descriptors for nitroaromatic compounds often include: nih.gov

E_LUMO: The energy of the lowest unoccupied molecular orbital. nih.gov

Electron affinity.

Charges on specific atoms.

Dipole moment.

A QSAR model could take the form of a linear equation: log(k) = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... where k is the reaction rate constant. Such models are powerful tools for predicting the reactivity of new, unsynthesized compounds and for optimizing reaction conditions based on the electronic properties of the substrate. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The conventional synthesis of benzyl (B1604629) 4-bromo-3-nitrobenzoate typically involves the Fischer esterification of 4-bromo-3-nitrobenzoic acid with benzyl alcohol, often requiring strong acid catalysts and high temperatures. Future research is poised to explore more advanced and efficient synthetic routes. Novel methodologies could significantly improve reaction times, yields, and selectivity, while minimizing the formation of byproducts.

Promising areas of investigation include the use of new coupling agents and catalysts. For instance, methods utilizing reagents like 2-benzyloxy-1-methylpyridinium triflate offer mild conditions for the benzylation of carboxylic acids, showing high functional group tolerance. organic-chemistry.org Another approach involves the development of highly selective benzylating reagents that can operate under neutral conditions, thus protecting sensitive functional groups within complex molecular scaffolds. beilstein-journals.org Research into microwave-assisted organic synthesis (MAOS) presents another frontier; microwave irradiation, particularly when combined with solvent-free conditions or the use of ionic liquids, has been shown to dramatically reduce reaction times for esterification from hours to minutes. researchgate.net Enzymatic catalysis, employing lipases, offers a highly selective and environmentally benign alternative for ester synthesis. researchgate.netacs.org Studies have shown that the choice of ester group, such as a benzyl ester, can enhance substrate affinity and broaden the specificity of the enzyme catalyst. acs.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced process control. | Optimization of microwave parameters; use in combination with green solvents or catalysts. |

| Enzymatic Catalysis (Lipases) | High chemo-, regio-, and enantioselectivity; mild reaction conditions; environmentally friendly. | Enzyme screening and engineering for substrate specificity; reaction medium optimization. researchgate.net |

| Novel Coupling Reagents | Mild reaction conditions, high functional group tolerance, avoidance of strong acids. organic-chemistry.org | Development of new, stable, and selective benzylating agents. |

| Phase-Transfer Catalysis | Improved reaction rates for biphasic systems, use of inexpensive reagents. google.com | Design of new quaternary ammonium (B1175870) salt catalysts tailored for esterification. google.com |

Development of Greener Chemical Processes for Synthesis and Functionalization

The principles of green chemistry are increasingly critical in chemical manufacturing. Future research on benzyl 4-bromo-3-nitrobenzoate will likely focus on developing more sustainable and environmentally friendly processes. This involves minimizing waste, reducing energy consumption, and using less hazardous substances.

A key area is the replacement of traditional volatile organic solvents and corrosive acid catalysts. researchinschools.org Ionic liquids (ILs) have emerged as promising alternatives, acting as both the solvent and the catalyst in esterification reactions. ionike.comhiyka.comresearchgate.net Their negligible vapor pressure, thermal stability, and recyclability make them attractive for green synthesis. researchinschools.orghiyka.com Specifically, Brønsted acidic ionic liquids can effectively replace mineral acids like sulfuric acid, simplifying product separation as the nonpolar ester product often forms a separate phase from the polar IL. researchinschools.orgsciepub.com

The development of reusable solid acid catalysts, such as zeolites, ion-exchange resins (e.g., Dowex H+), or supported heteropolyacids, is another significant direction. nih.govresearchgate.net These catalysts are easily separated from the reaction mixture, reducing downstream processing and waste generation. nih.gov Furthermore, exploring solvent-free reaction conditions, often coupled with microwave irradiation, can lead to highly efficient and clean esterification processes with minimal environmental impact. researchgate.net

Table 2: Green Chemistry Approaches for Benzyl 4-bromo-3-nitrobenzoate Synthesis

| Green Chemistry Principle | Approach | Potential Benefits |

|---|---|---|

| Safer Solvents & Auxiliaries | Use of ionic liquids or acetonitrile (B52724) as solvent; solvent-free conditions. hiyka.comnih.gov | Reduced toxicity, lower emissions of volatile organic compounds (VOCs), easier product separation. researchinschools.org |

| Catalysis | Employing reusable solid acid catalysts (zeolites, resins) or recyclable ionic liquid catalysts. researchgate.netresearchgate.net | Waste reduction, simplified purification, lower catalyst loading. |

| Energy Efficiency | Microwave-assisted synthesis. researchgate.net | Drastically reduced reaction times and energy consumption compared to conventional heating. |

| Atom Economy | Development of direct C-H activation methods to form the ester bond. labmanager.com | Elimination of pre-functionalization steps, maximizing the incorporation of reactant atoms into the final product. |

Integration of Benzyl 4-bromo-3-nitrobenzoate in Flow Chemistry or Automated Synthesis Platforms